2-((E)-((Z)-4-oxo-5-(2-(2-oxo-2-(o-tolylamino)ethoxy)benzylidene)thiazolidin-2-ylidene)amino)acetic acid
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Overview
Description
2-((E)-((Z)-4-oxo-5-(2-(2-oxo-2-(o-tolylamino)ethoxy)benzylidene)thiazolidin-2-ylidene)amino)acetic acid is a useful research compound. Its molecular formula is C21H19N3O5S and its molecular weight is 425.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Research into thiazolidine derivatives, including compounds with similar structures to the specified chemical, has been directed toward their synthesis and structural elucidation. For instance, Badr et al. (1981) explored the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters, revealing potential pathways for creating bicyclic compounds with significant pharmacological implications (Badr, M., Aly, M. M., Fahmy, A., & Mansour, M. E., 1981). Similarly, the work by Tverdokhlebov et al. (2005) on pyrrolo[2,1-b]thiazol-3-one derivatives emphasizes the versatility of thiazolidine cores in synthesizing complex heterocyclic systems (Tverdokhlebov, A. V., Andrushko, A., Tolmachev, A., Kostyuk, A. N., Chernega, A. N., & Rusanov, E., 2005).
Antimicrobial and Anticancer Activities
Several studies have investigated the antimicrobial and anticancer potential of thiazolidine derivatives. For example, Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing weak to moderate antibacterial and antifungal activity (Alhameed, R. A., Almarhoon, Z., Bukhari, S. I., El‐Faham, A., de la Torre, B. G., & Albericio, F., 2019). Furthermore, Havrylyuk et al. (2010) highlighted the antitumor screening of 4-thiazolidinones containing a benzothiazole moiety, identifying compounds with notable anticancer activity on various cancer cell lines (Havrylyuk, D., Mosula, L., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R., 2010).
Photophysical Properties and Drug Design
The design of novel d-π-A chromophores based on thiazolidine structures, as conducted by Jachak et al. (2021), indicates the potential of such compounds in the development of new materials with unique optical properties (Jachak, M., Khopkar, S., Patel, K. P., Patil, Y., & Shankarling, G., 2021). This research provides insights into how structural manipulations can impact photophysical characteristics, opening avenues for applications in material science and drug design.
Mechanism of Action
Target of action
Compounds with similar structures often target enzymes or receptors in the body. For example, the thiazolidine ring structure is found in some drugs that target enzymes involved in metabolic processes .
Mode of action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The specific mode of action would depend on the exact structure of the compound and its target .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, polarity, and stability. For example, the presence of an acetic acid group might influence its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if it inhibits an enzyme, it could lead to decreased production of a certain metabolite .
Action environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state and therefore its ability to interact with its target .
Properties
IUPAC Name |
2-[[(5Z)-5-[[2-[2-(2-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-13-6-2-4-8-15(13)23-18(25)12-29-16-9-5-3-7-14(16)10-17-20(28)24-21(30-17)22-11-19(26)27/h2-10H,11-12H2,1H3,(H,23,25)(H,26,27)(H,22,24,28)/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVRQCURVMHGBC-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C=C3C(=O)NC(=NCC(=O)O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2/C=C\3/C(=O)NC(=NCC(=O)O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.